An In-depth Technical Guide to rac-Frovatriptan Acid: Chemical Identification, Synthesis, and Analytical Characterization
An In-depth Technical Guide to rac-Frovatriptan Acid: Chemical Identification, Synthesis, and Analytical Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Frovatriptan and its Acid Metabolite
Frovatriptan is a second-generation triptan, a class of drugs that are selective 5-HT1B/1D receptor agonists, widely prescribed for the acute treatment of migraine headaches.[1] Its efficacy is attributed to its ability to constrict cranial blood vessels and inhibit the release of pro-inflammatory neuropeptides.[2] The metabolic fate of Frovatriptan in the body is a critical aspect of its pharmacological profile, leading to the formation of several metabolites. Among these, the carboxylic acid derivative, formed through oxidative deamination of the methylamino group followed by oxidation, is of significant interest.
This guide focuses on the racemic form of this metabolite, rac-Frovatriptan Acid, providing essential technical information for researchers involved in Frovatriptan development, quality control, and metabolic studies. Understanding the chemical properties, synthesis, and analysis of this compound is paramount for impurity profiling, reference standard characterization, and ensuring the safety and efficacy of the parent drug.
Chemical Identifiers and Physicochemical Properties
While a specific CAS number for the racemic mixture of Frovatriptan Acid is not consistently reported in public chemical databases, the individual enantiomers and the general structure are well-defined. The (R)-enantiomer, corresponding to the active enantiomer of the parent drug, is often referenced as a specific impurity.
| Identifier | Data | Source |
| Chemical Name | rac-3-(Methylamino)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic Acid | [3][4] |
| Molecular Formula | C14H16N2O2 | [3] |
| Molecular Weight | 244.29 g/mol | [3] |
| (R)-Enantiomer CAS | 3027057-84-4 (Free Form) | [5] |
| IUPAC Name | (R)-3-(methylamino)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid | [6] |
| Canonical SMILES | CNC1CCC2C(C1)C1=C(N2)C=C(C=C1)C(=O)O | N/A |
| InChI Key | (Predicted) | N/A |
Synthesis and Formation
rac-Frovatriptan Acid can be formed through two primary routes: as a metabolic product of Frovatriptan in vivo and as a synthetic impurity or degradation product.
Metabolic Pathway
In humans, Frovatriptan is metabolized primarily by the cytochrome P450 enzyme CYP1A2.[7] The formation of the carboxylic acid metabolite involves a multi-step enzymatic process.
Caption: Metabolic conversion of Frovatriptan to its acid metabolite.
Synthetic Approach
The synthesis of rac-Frovatriptan Acid can be approached by modifying established synthetic routes for Frovatriptan itself. A common strategy involves the Fischer indole synthesis. The key distinction would be the hydrolysis of a nitrile or ester group to the carboxylic acid at a late stage in the synthesis, prior to the resolution of enantiomers.
Illustrative Synthetic Scheme:
A plausible laboratory-scale synthesis could involve the following key transformations:
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Fischer Indole Synthesis: Reaction of a suitable phenylhydrazine derivative with a cyclohexanone precursor to form the tetrahydrocarbazole core.
-
Introduction of the Carboxylic Acid Moiety: This can be achieved by using a starting phenylhydrazine with a protected carboxyl group (e.g., an ester) or a cyano group that can be later hydrolyzed.
-
Introduction of the Methylamino Group: Reductive amination or other amination strategies on a ketone intermediate.
-
Hydrolysis: Conversion of the ester or nitrile to the carboxylic acid to yield rac-Frovatriptan Acid.
The synthesis of related carbazole carboxylic acids has been described in the literature, providing a foundation for developing a specific protocol for rac-Frovatriptan Acid.[8]
Analytical Characterization
The accurate identification and quantification of rac-Frovatriptan Acid as a metabolite or impurity are crucial. A combination of chromatographic and spectroscopic techniques is typically employed.
Chromatographic Separation
High-Performance Liquid Chromatography (HPLC) is the cornerstone for the analysis of Frovatriptan and its related substances.
Typical HPLC Method Parameters:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is often employed for optimal separation of impurities.
-
Detection: UV detection at a wavelength where both Frovatriptan and the acid metabolite have significant absorbance (e.g., around 220-280 nm) is standard.
For the separation of the enantiomers of Frovatriptan Acid, a chiral HPLC method would be necessary. This typically involves a chiral stationary phase (CSP).
Spectroscopic Identification
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), mass spectrometry is a powerful tool for the definitive identification of rac-Frovatriptan Acid. It provides accurate mass information, confirming the molecular formula, and fragmentation patterns that elucidate the structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for the structural elucidation of synthesized reference standards of rac-Frovatriptan Acid.
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the carboxylic acid (C=O and O-H stretching) and the secondary amine (N-H stretching).
Experimental Protocol: Chiral HPLC for Enantiomeric Purity
The following is a representative, detailed protocol for the development of a chiral HPLC method to separate the enantiomers of Frovatriptan and, by extension, could be adapted for Frovatriptan Acid.
Objective: To resolve the (R)- and (S)-enantiomers of a Frovatriptan-related compound.
Materials and Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., a polysaccharide-based or protein-based column)
-
Reference standards for the racemic mixture and individual enantiomers (if available)
-
HPLC-grade solvents (e.g., hexane, isopropanol, ethanol, acetonitrile, methanol)
-
Acidic or basic mobile phase additives (e.g., trifluoroacetic acid, diethylamine)
Method Development Workflow:
Caption: Workflow for chiral HPLC method development.
Step-by-Step Protocol:
-
Column Selection: Choose a chiral column known for good selectivity for amine-containing compounds. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are a versatile starting point.
-
Initial Mobile Phase Screening:
-
Normal Phase: Screen with mixtures of hexane and an alcohol (e.g., isopropanol or ethanol). The addition of a small amount of an amine modifier (e.g., diethylamine) can improve peak shape for basic analytes.
-
Reversed Phase: Screen with mixtures of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).
-
-
Optimization of Mobile Phase Composition: Systematically vary the ratio of the strong to weak solvent in the mobile phase to achieve optimal resolution between the enantiomeric peaks.
-
Flow Rate and Temperature Optimization: Adjust the flow rate to balance analysis time and resolution. Investigate the effect of column temperature, as it can significantly impact enantioselectivity.
-
Method Validation: Once satisfactory separation is achieved, validate the method according to ICH guidelines. This includes assessing specificity, linearity, range, accuracy, precision, and robustness.
Conclusion
References
-
Pharmaffiliates. 3-(Methylamino)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic Acid. [Link]
-
Axios Research. Frovatriptan Impurity 21. [Link]
-
Veeprho. Frovatriptan Impurity 9. [Link]
-
Dr. Ashavin. Frovatriptan Carboxylic Acid. [Link]
-
Axios Research. Frovatriptan impurity 9 HCl. [Link]
-
PubChem. Frovatriptan. [Link]
- Google Patents.
-
Loder, E. (2005). Frovatriptan: A Review of Pharmacology, Pharmacokinetics and Clinical Potential in the Treatment of Menstrual Migraine. Drugs, 65(3), 393–407. [Link]
-
Pharmaffiliates. 3-(Methylamino)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic Acid. [Link]
-
Der Pharma Chemica. Synthesis of Carbazole-1&3-Acids by using Suzuki Coupling followed by Cadagon Reductive Cyclization. [Link]
-
Dove Medical Press. Pharmacokinetic Study of Frovatriptan Succinate Tablet After Single and Multiple Oral Doses in Chinese Healthy Subjects. [Link]
- Google Patents.
- Google Patents. Process for preparation of R-(+)-6-carboxamido-3-N-methylamino-1,2,3,4-tetrahydrocarbazole.
-
Wikipedia. Frovatriptan. [Link]
-
Dove Medical Press. Pharmacokinetic Study of Frovatriptan Succinate Tablet. [Link]
-
Taylor & Francis. Frovatriptan – Knowledge and References. [Link]
Sources
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